molecular formula C53H62Cl4N6O6 B13843743 Bis(2-(4-Benzhydrylpiperazin-1-yl)ethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate Tetrahydrochloride

Bis(2-(4-Benzhydrylpiperazin-1-yl)ethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate Tetrahydrochloride

Cat. No.: B13843743
M. Wt: 1020.9 g/mol
InChI Key: CQIVMLCRTMFDPH-UHFFFAOYSA-N
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Description

Bis(2-(4-Benzhydrylpiperazin-1-yl)ethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate Tetrahydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring, a dihydropyridine ring, and multiple functional groups that contribute to its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-(4-Benzhydrylpiperazin-1-yl)ethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate Tetrahydrochloride typically involves multiple steps, including the formation of intermediate compoundsThe final product is obtained by reacting the intermediate with hydrochloric acid to form the tetrahydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Bis(2-(4-Benzhydrylpiperazin-1-yl)ethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate Tetrahydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amino derivatives .

Scientific Research Applications

Bis(2-(4-Benzhydrylpiperazin-1-yl)ethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate Tetrahydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Bis(2-(4-Benzhydrylpiperazin-1-yl)ethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate Tetrahydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Benzhydrylpiperazin-1-yl)ethyl 3-oxobutanoate
  • 2-(4-Benzhydrylpiperazin-1-yl)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate dihydrochloride
  • 3-(2-(4-Benzhydrylpiperazin-1-yl)ethyl) 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate dihydrochloride

Uniqueness

What sets Bis(2-(4-Benzhydrylpiperazin-1-yl)ethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate Tetrahydrochloride apart from similar compounds is its specific combination of functional groups and its tetrahydrochloride salt form, which may enhance its solubility and stability in various applications .

Properties

Molecular Formula

C53H62Cl4N6O6

Molecular Weight

1020.9 g/mol

IUPAC Name

bis[2-(4-benzhydrylpiperazin-1-yl)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;tetrahydrochloride

InChI

InChI=1S/C53H58N6O6.4ClH/c1-39-47(52(60)64-36-34-55-26-30-57(31-27-55)50(41-16-7-3-8-17-41)42-18-9-4-10-19-42)49(45-24-15-25-46(38-45)59(62)63)48(40(2)54-39)53(61)65-37-35-56-28-32-58(33-29-56)51(43-20-11-5-12-21-43)44-22-13-6-14-23-44;;;;/h3-25,38,49-51,54H,26-37H2,1-2H3;4*1H

InChI Key

CQIVMLCRTMFDPH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OCCN6CCN(CC6)C(C7=CC=CC=C7)C8=CC=CC=C8.Cl.Cl.Cl.Cl

Origin of Product

United States

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